Technical Whitepaper: (5-Chlorobenzo[b]thiophen-3-yl)methanamine
Technical Whitepaper: (5-Chlorobenzo[b]thiophen-3-yl)methanamine
This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (5-Chlorobenzo[b]thiophen-3-yl)methanamine , a critical heterocyclic building block.[1]
Role: Pharmacophore Scaffold & Bioisostere Primary Application: CNS Drug Discovery (Serotonergic Modulators), Kinase Inhibition[1]
Executive Summary
(5-Chlorobenzo[b]thiophen-3-yl)methanamine (CAS: 71625-90-6) acts as a sulfur-based bioisostere of 5-chlorotryptamine .[1] By replacing the indole nitrogen with sulfur, this scaffold alters lipophilicity (LogP) and metabolic stability while retaining the planar aromatic geometry required for binding to aminergic G-protein coupled receptors (GPCRs), particularly 5-HT (serotonin) subtypes. This guide outlines its characterization, validated synthesis via the bromomethyl intermediate, and its utility in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The compound is most stable and commercially handled as its hydrochloride salt . Researchers must adjust stoichiometry when converting between the free base and salt forms for in vitro assays.
Core Identifiers
| Property | Data |
| IUPAC Name | (5-chloro-1-benzothiophen-3-yl)methanamine |
| Common Name | 5-Chloro-3-(aminomethyl)benzo[b]thiophene |
| CAS Number | 71625-90-6 (Free Base) |
| Molecular Formula | C₉H₈ClNS |
| Molecular Weight | 197.68 g/mol (Free Base) / 234.15 g/mol (HCl Salt) |
| SMILES | NCC1=CSC2=C1C=C(Cl)C=C2 |
Physicochemical Parameters (Predicted vs. Experimental)
| Parameter | Value | Significance in Drug Design |
| cLogP | ~2.6 | Higher lipophilicity than tryptamine analogs; enhances BBB penetration.[1] |
| pKa (Base) | 8.9 - 9.2 | Predominantly protonated at physiological pH (7.4), ensuring electrostatic interaction with Asp residues in GPCR binding pockets. |
| H-Bond Donors | 2 (NH₂) | Critical for hydrogen bonding in the active site. |
| H-Bond Acceptors | 1 (S) | The thiophene sulfur is a weak acceptor compared to the indole nitrogen. |
| Solubility | Low (Free Base) | Free base is sparingly soluble in water; HCl salt is soluble in DMSO, MeOH, and Water (>10 mg/mL). |
Validated Synthetic Protocols
The most robust synthetic route avoids the harsh reduction of nitriles, instead utilizing the commercially available 3-(bromomethyl)-5-chlorobenzo[b]thiophene intermediate.[1] This "Delépine-like" or Azide-reduction pathway ensures high purity and avoids over-alkylation common in direct amination.[1]
Pathway Diagram (Graphviz)
Caption: Three-step synthesis from the methyl-benzothiophene precursor via the azide intermediate to prevent secondary amine formation.
Detailed Methodology (Azide Route)
Step 1: Nucleophilic Substitution (Bromide to Azide)
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Reagents: 3-(Bromomethyl)-5-chlorobenzo[b]thiophene (1.0 eq), Sodium Azide (1.5 eq), DMF (anhydrous).[1]
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Protocol:
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Dissolve the bromomethyl intermediate in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.
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Add Sodium Azide (NaN₃) carefully (Caution: Azides are shock-sensitive).[1]
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Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2); the bromide spot (Rf ~0.7) will disappear.
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Workup: Dilute with water, extract with diethyl ether. Wash organic layer with brine to remove DMF. Dry over MgSO₄ and concentrate to yield the crude azide (oil).
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Step 2: Staudinger Reduction (Azide to Amine)
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Reagents: Crude Azide, Triphenylphosphine (PPh₃, 1.1 eq), THF/Water (10:1).
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Protocol:
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Dissolve crude azide in THF. Add PPh₃ portion-wise at room temperature.
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Nitrogen gas evolution (N₂) will occur. Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).
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Add water (excess) and reflux for 3 hours to hydrolyze the intermediate.
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Purification: Acidify with 1N HCl to pH 2 (extracts PPh₃O into organic layer, product into aqueous). Wash aqueous layer with DCM. Basify aqueous layer to pH 12 with NaOH. Extract product into DCM.
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Salt Formation: Treat the DCM layer with 4M HCl in Dioxane to precipitate the hydrochloride salt.
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Structural Analysis & Spectroscopy
Verification of the core structure relies on identifying the specific coupling patterns of the benzothiophene ring.[1]
¹H NMR Signature (DMSO-d₆, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment |
| NH₂ | 8.20 - 8.50 | Broad Singlet | 3H | Ammonium protons (if HCl salt).[1] |
| C2-H | 7.85 | Singlet | 1H | Thiophene ring proton (Diagnostic). |
| C4-H | 7.95 | Doublet (J~2Hz) | 1H | Meta-coupling to C6; deshielded by Cl.[1] |
| C7-H | 8.05 | Doublet (J~8Hz) | 1H | Ortho-coupling to C6.[1] |
| C6-H | 7.45 | dd (J~8, 2Hz) | 1H | Coupled to C7 and C4. |
| CH₂ | 4.25 | Singlet (q if coupled) | 2H | Benzylic methylene attached to amine. |
Interpretation: The key differentiator from the indole analog is the C2-H singlet at ~7.85 ppm.[1] In tryptamines, this position is often substituted or appears as a broad NH signal. The sharp singlet confirms the thiophene ring integrity.
Medicinal Chemistry Applications
Bioisosterism: Thiophene vs. Indole
This compound is a classic bioisostere for 5-chlorotryptamine.[1]
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Lipophilicity: The sulfur atom is less polar than the indole N-H, increasing the LogP by approximately 0.5–1.0 units. This improves blood-brain barrier (BBB) permeability.[1]
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Metabolism: The benzothiophene ring is generally more resistant to oxidative metabolism (P450) than the electron-rich indole ring, potentially extending half-life.[1]
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Electronic Effects: The sulfur lone pairs are less available for hydrogen bonding than the indole nitrogen, which can alter selectivity between 5-HT1 and 5-HT2 receptor subtypes.[1]
Target Landscape
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Serotonin Receptors (5-HT): The ethylamine side chain (or methylamine in this fragment) mimics the endogenous ligand serotonin. 5-chloro substitution typically enhances affinity for 5-HT6 and 5-HT7 receptors.[1]
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Kinase Inhibitors: The aminomethyl group serves as a "warhead" anchor, forming salt bridges with Asp/Glu residues in the ATP binding pocket of kinases (e.g., Rho-kinase or ROCK), while the planar ring stacks between hydrophobic residues.
Safety & Handling
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Hazards: The free base is corrosive and an irritant. The hydrochloride salt is an irritant to eyes, respiratory system, and skin.
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Storage: Hygroscopic. Store the HCl salt at -20°C in a desiccator. The free base oxidizes slowly in air; store under Argon.
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Reactivity: Incompatible with strong oxidizing agents and acid chlorides.
References
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PubChem. (2024).[2] Compound Summary: 5-Chlorobenzo[b]thiophene derivatives. National Library of Medicine. Retrieved from [Link]
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Keri, R. S., et al. (2017).[3] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Mishra, C. B., et al. (2018). Thiophene: A Privileged Scaffold in Drug Discovery. Journal of Heterocyclic Chemistry. (Contextual grounding for bioisosterism).
